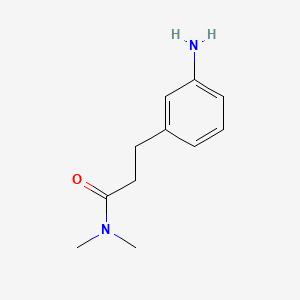

3-(3-aminophenyl)-N,N-dimethylpropanamide

CAS No.: 215949-67-0

Cat. No.: VC2110383

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215949-67-0 |

|---|---|

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 228.72 g/mol |

| IUPAC Name | 3-(3-aminophenyl)-N,N-dimethylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,6-7,12H2,1-2H3;1H |

| Standard InChI Key | HEOBCONXLLWHIE-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl |

| Canonical SMILES | CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl |

Introduction

Chemical Identity and Structure

3-(3-aminophenyl)-N,N-dimethylpropanamide is characterized by its unique molecular structure containing both aromatic and amide functional groups. The compound has been registered in multiple chemical databases with specific identifiers that facilitate its recognition and study in scientific research.

Basic Identification

The compound is primarily identified through its chemical name and registry numbers. It bears the CAS number 215949-67-0 and is known to exist in both free base and hydrochloride salt forms. The PubChem database lists this compound under CID 25049777, providing standardized information for research purposes . The free base form has a molecular formula of C11H16N2O, while the hydrochloride salt has the formula C11H17ClN2O .

Structural Features

The molecular structure of 3-(3-aminophenyl)-N,N-dimethylpropanamide consists of a benzene ring with an amino group at the meta position, connected to a propanamide chain that terminates in a dimethylamide group. This arrangement creates a molecule with interesting electron distribution and potential for hydrogen bonding, which influences its chemical behavior and interactions with biological systems.

The compound's structure can be represented through various chemical notation systems:

| Notation System | Identifier |

|---|---|

| IUPAC Name | 3-(3-aminophenyl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |

| InChIKey | OQDPTRNSTPXVDD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)CCC1=CC(=CC=C1)N |

The compound features no chiral centers or geometric isomerism, making its stereochemistry relatively straightforward compared to many pharmaceutical compounds .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(3-aminophenyl)-N,N-dimethylpropanamide is crucial for its application in research and development settings. These properties influence its behavior in chemical reactions, solubility in various solvents, and potential interactions with biological systems.

Basic Physical Properties

The compound exhibits distinct physical characteristics that define its behavior under various conditions:

Chemical Properties and Computed Parameters

Several chemical properties and computed parameters provide insight into the compound's behavior:

The compound's moderate lipophilicity (LogP value of 0.9) suggests a balanced distribution between aqueous and lipid environments, which is often advantageous for drug-like compounds. The presence of both hydrogen bond donors and acceptors enables the molecule to form various intermolecular interactions, potentially enhancing its binding capabilities with biological targets .

Structural Relationships and Related Compounds

3-(3-aminophenyl)-N,N-dimethylpropanamide belongs to a family of compounds that share structural similarities and may have related applications in research and development.

Parent Compounds and Derivatives

The compound can be considered a derivative of N,N-dimethylpropanamide (CAS: 758-96-3), which has the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . The addition of the 3-aminophenyl group to N,N-dimethylpropanamide results in the formation of 3-(3-aminophenyl)-N,N-dimethylpropanamide, creating a more complex molecule with additional functional capabilities.

A structurally related compound is N-(3-aminophenyl)-2,2-dimethylpropanamide, which differs in the positioning of the methyl groups within the molecule. While 3-(3-aminophenyl)-N,N-dimethylpropanamide has the methyl groups attached to the nitrogen of the amide, N-(3-aminophenyl)-2,2-dimethylpropanamide has them positioned on the carbon adjacent to the carbonyl group .

Comparative Analysis

The following table compares key features of 3-(3-aminophenyl)-N,N-dimethylpropanamide with its related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 3-(3-aminophenyl)-N,N-dimethylpropanamide | C11H16N2O | 192.26 g/mol | Dimethyl groups on amide nitrogen |

| N,N-dimethylpropanamide | C5H11NO | 101.15 g/mol | Parent compound without phenyl ring |

| N-(3-aminophenyl)-2,2-dimethylpropanamide | C11H16N2O | 192.26 g/mol | Dimethyl groups on carbon adjacent to carbonyl |

These structural variations, while subtle, can significantly impact the compounds' chemical behavior, reactivity, and potential biological activities. The different positioning of functional groups alters the electron distribution throughout the molecule, potentially affecting binding affinities and selectivity in biological systems.

Analytical Methods and Characterization

Proper characterization of 3-(3-aminophenyl)-N,N-dimethylpropanamide is essential for confirming its identity, purity, and structural features in research settings.

The exact mass of 192.126263138 Da provided in the PubChem entry could serve as a reference for mass spectrometric analysis .

Chromatographic Methods

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), would be valuable for assessing the purity of synthesized or commercially obtained samples of 3-(3-aminophenyl)-N,N-dimethylpropanamide. These methods could also be employed for monitoring reactions involving this compound or for its quantitative determination in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume